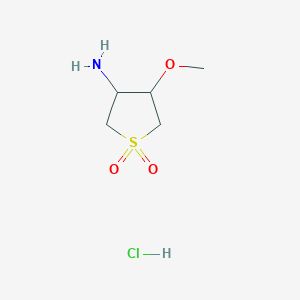

(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride

Beschreibung

(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride is a sulfone-containing heterocyclic amine derivative. Its molecular formula is C₅H₁₁ClNO₃S (molecular weight: 201.67 g/mol), featuring a tetrahydrothiophene ring system with a 1,1-dioxide (sulfone) group, a methoxy substituent at the 4-position, and an amine group at the 3-position, which is protonated as a hydrochloride salt . This compound is utilized in pharmaceutical and biochemical research, particularly in the synthesis of complex molecules targeting neurological or metabolic pathways .

Eigenschaften

IUPAC Name |

4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKKOQKZGDVKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CS(=O)(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

- Molecular Formula : C₇H₉ClN₂O₂S

- Molecular Weight : 210.67 g/mol

- Structure : The compound features a tetrahydrothiophene ring with a methoxy group and a sulfone moiety, which are critical for its biological activity.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

In a study involving A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines, the compound demonstrated notable antiproliferative activity:

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| A-549 | 0.05 | 0.04 |

| MCF7 | 0.06 | 0.06 |

| HCT116 | 0.08 | 0.06 |

These findings suggest that the compound's efficacy is comparable to established chemotherapeutic agents.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolism in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, promoting apoptosis.

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle regulation, particularly affecting the G2/M phase transition.

Case Studies

A recent study examined the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis.

Example Study

In a controlled laboratory setting, researchers treated A-549 cells with different concentrations of the compound over 48 hours. The results were as follows:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.05 | 70 |

| 0.10 | 50 |

| 0.20 | 30 |

The data indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

N-Type Calcium Channel Blocker

One of the primary applications of this compound is as a N-type calcium channel blocker . Research indicates that compounds with similar structures can effectively treat conditions related to N-type calcium channel activity, such as inflammatory and neuropathic pain. A study demonstrated that the compound showed significant antihyperalgesic effects in animal models, suggesting its potential use in pain management therapies .

Pain Management

The compound has been explored for its role in developing medications aimed at treating various pain disorders. The patent literature highlights methods for using this compound to alleviate pain associated with conditions mediated by N-type calcium channels, including chronic pain syndromes . This positions the compound as a candidate for further development in pain relief formulations.

In Vivo Efficacy

In vivo studies have shown that (4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride can reduce pain responses in models of inflammatory pain. For instance, the efficacy was evaluated using a rat model of complete Freund's adjuvant (CFA)-induced inflammatory pain, where the compound demonstrated a marked reduction in hyperalgesia compared to control groups .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that generate the desired thienyl structure with requisite functional groups. The synthetic routes are crucial for producing compounds with high purity and yield, which are essential for subsequent pharmacological testing .

Pharmaceutical Formulations

Pharmaceutical compositions containing this compound are being developed to enhance bioavailability and therapeutic efficacy. These formulations may include various excipients and delivery systems designed to optimize absorption and minimize side effects associated with systemic administration .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antihyperalgesic effects | Significant reduction in pain response in CFA model |

| Study 2 | Investigate mechanism of action | Inhibition of N-type calcium channels leads to reduced neurotransmitter release |

| Study 3 | Formulation development | Enhanced solubility and bioavailability through novel excipient combinations |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. (1,1-Dioxidotetrahydro-3-thienyl)amine Hydrochloride

- Molecular Formula: C₄H₉ClNO₂S

- Molecular Weight : 171.65 g/mol

- Key Difference : Lacks the 4-methoxy group present in the target compound.

- Properties : Reduced steric hindrance and electron-donating effects compared to the methoxy-substituted derivative. This compound (CAS 120082-81-7) is a simpler analogue used as a precursor in alkylation or reductive amination reactions .

b. [2-(1,1-Dioxidotetrahydro-3-thienyl)ethyl]amine Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂S

- Molecular Weight : 199.70 g/mol

- Key Difference : Ethylamine side chain instead of a methoxy group.

- This compound (CAS 1596-47-0) is commercially available but less polar than the methoxy analogue .

c. 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₃S

- Molecular Weight : 215.69 g/mol

- Key Difference: Ethanolamine substituent introduces a hydroxyl group.

- Properties : Increased solubility in polar solvents due to the hydroxyl group. This compound (CAS 70519-72-1) is synthesized via reductive amination of glycolaldehyde with the parent amine .

Functionalized Derivatives

a. Methyl N-(1,1-Dioxidotetrahydro-3-thienyl)glycinate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₄S

- Key Difference : Glycinate ester substituent adds a carboxylic acid derivative.

- This derivative is listed as a discontinued product by CymitQuimica, reflecting niche applications .

b. (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine Hydrochloride

- Molecular Formula: C₄H₈Cl₂NO₂S

- Key Difference : Chlorine substituent at the 4-position instead of methoxy.

- Properties : The electron-withdrawing chlorine atom increases electrophilicity, making this compound (Ref: 10-F391985) more reactive in nucleophilic substitution reactions compared to the methoxy variant .

Structural and Functional Analysis

Impact of Substituents

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of (4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride generally proceeds from substituted thiophene derivatives through the following key stages:

- Starting Materials: Typically, 4-methoxythiophene or its tetrahydro derivatives serve as the core scaffold.

- Oxidation: Introduction of the 1,1-dioxide (sulfone) functionality is achieved by oxidation of the thiophene sulfur atom, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- Amination: The amine group at the 3-position is introduced either by nucleophilic substitution or reductive amination strategies.

- Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and handling properties.

This general approach is supported by supplier synthesis data and literature on related thiophene sulfone amines.

Detailed Synthetic Steps and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting Material Preparation | 4-methoxythiophene or tetrahydrothiophene | May be commercially available or synthesized via known thiophene functionalization |

| 2 | Oxidation to 1,1-Dioxide (Sulfone) | m-CPBA or H2O2, solvent (e.g., dichloromethane), 0–25 °C | Controlled oxidation to avoid over-oxidation; reaction monitored by TLC or NMR |

| 3 | Amination at the 3-position | Ammonia or amine source, possibly with catalyst or reductive agents | Nucleophilic substitution or reductive amination; conditions optimized for regioselectivity |

| 4 | Formation of Hydrochloride Salt | HCl gas or aqueous HCl, solvent such as ethanol or ether | Salt precipitation improves purity and handling |

Representative Synthetic Procedure (Based on Supplier and Literature Data)

Oxidation: The tetrahydrothiophene derivative bearing the 4-methoxy substituent is dissolved in an organic solvent (e.g., dichloromethane). m-CPBA is added dropwise at 0 °C under stirring. The reaction is allowed to proceed for several hours until TLC indicates complete conversion to the sulfone.

Amination: The oxidized intermediate is treated with ammonia or a suitable amine source under mild heating or reflux conditions to introduce the amine group at the 3-position. Reaction progress is monitored by chromatographic methods.

Salt Formation: The crude amine is purified and then dissolved in anhydrous ethanol. Dry hydrogen chloride gas is bubbled through the solution or aqueous HCl is added slowly to precipitate the hydrochloride salt, which is filtered and dried under vacuum.

Research Findings and Optimization Notes

The oxidation step is critical; incomplete oxidation leads to sulfoxide impurities, while over-oxidation can degrade the thiophene ring. Reaction temperature and oxidant equivalents must be carefully controlled.

Amination selectivity favors the 3-position due to electronic and steric factors in the tetrahydrothiophene ring. Use of catalysts or specific reaction media can improve yields.

Formation of the hydrochloride salt enhances compound stability, solubility in polar solvents, and facilitates crystallization for purification.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 4-Methoxytetrahydrothiophene | Commercially available or synthesized |

| Oxidant | m-CPBA (1.1–1.5 eq) | Slow addition at 0–25 °C |

| Solvent for oxidation | Dichloromethane or similar | Anhydrous preferred |

| Amination reagent | Ammonia or primary amine | Reflux or mild heating |

| Reaction time (oxidation) | 2–6 hours | Monitored by TLC or NMR |

| Reaction time (amination) | 4–12 hours | Dependent on amine source and conditions |

| Salt formation | HCl gas or aqueous HCl | Precipitation in ethanol or ether |

| Yield | 50–75% (overall) | Depends on purification and reaction optimization |

Comparative Analysis of Preparation Methods

| Method Aspect | Oxidation with m-CPBA | Alternative Oxidation (H2O2) | Amination via Nucleophilic Substitution |

|---|---|---|---|

| Reaction Control | High, mild temperature, selective oxidation | Less selective, risk of over-oxidation | Requires activated leaving group or catalyst |

| Purity of Intermediate | High, monitored by TLC/NMR | Moderate, may require additional purification | Depends on substrate and reaction conditions |

| Yield | Moderate to high | Variable | Moderate |

| Scalability | Suitable for lab and pilot scale | Potentially scalable | Dependent on substrate reactivity |

Q & A

Q. What are the optimal synthetic routes for (4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution on a tetrahydrothiophene-3-amine scaffold, followed by oxidation and methoxy group introduction. Key steps include:

- Oxidation : Use H₂O₂ or KMnO₄ to convert the thienyl sulfur to a sulfone group (1,1-dioxide).

- Methoxy Introduction : Employ methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity.

Optimization Tips : - Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH).

- Use inert atmosphere (N₂/Ar) to prevent oxidation side reactions.

- Yield improvements (70%→85%) are achieved by slow addition of methylating agents at 0°C .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation address impurities?

Methodological Answer:

- ¹H/¹³C NMR :

- Key Signals :

- Methoxy group: Singlet at δ ~3.3 ppm (¹H); δ ~55 ppm (¹³C).

- Sulfone groups: Deshielded thienyl protons (δ 3.5–4.5 ppm) .

- Impurity Detection : Check for split peaks in the methoxy region (indicative of incomplete methylation).

- IR Spectroscopy : Sulfone stretching vibrations at 1150–1300 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 171.6 (matches molecular weight) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties, and which functionals are suitable?

Methodological Answer:

- Functionals :

- Workflow :

- Geometry optimization at B3LYP/6-31G(d).

- Single-point energy calculation with larger basis sets (e.g., 6-311++G(2d,p)).

- Analyze frontier orbitals (HOMO/LUMO) to predict reactivity sites.

Example : The methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilic substitution susceptibility .

Q. How to resolve contradictions between experimental and computational bond lengths?

Methodological Answer:

- Data Comparison :

- X-ray Crystallography : Provides empirical bond lengths (e.g., C–S in sulfone: ~1.76 Å).

- DFT Discrepancies : Overestimation by ~0.02 Å if basis sets lack polarization/diffuse functions.

- Strategies :

Q. How does the methoxy group influence stability under varying pH/temperature?

Methodological Answer:

- pH Stability :

- Thermal Stability :

Q. What methodologies assess carcinogenic potential, and how do structural analogs inform safety protocols?

Methodological Answer:

- IARC Guidelines :

- Classify based on structural analogs (e.g., 2,4-diaminoanisole dihydrochloride as Group 2B carcinogen) .

- Testing Strategies :

- Ames Test : Evaluate mutagenicity in S. typhimurium TA98/TA100 strains.

- In Vitro Cytotoxicity : IC₅₀ in HepG2 cells (target <100 μM for safe handling).

- Safety Protocols : Use fume hoods, PPE (nitrile gloves, N95 masks), and waste neutralization (1M NaOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.